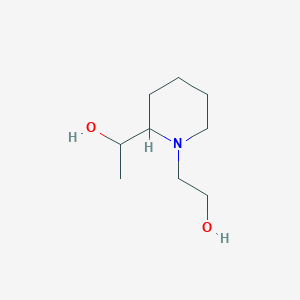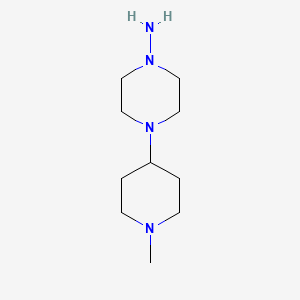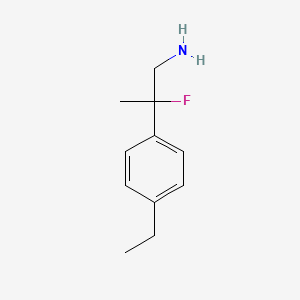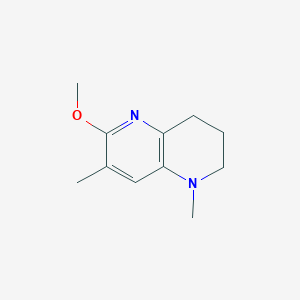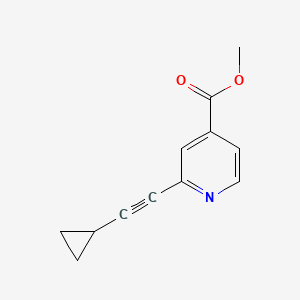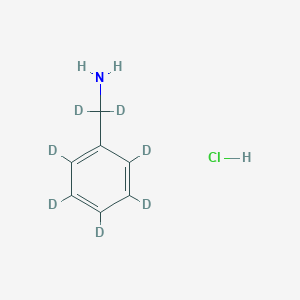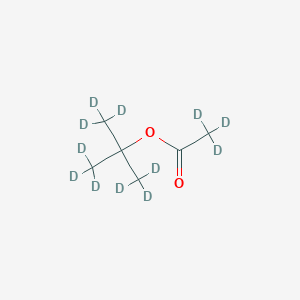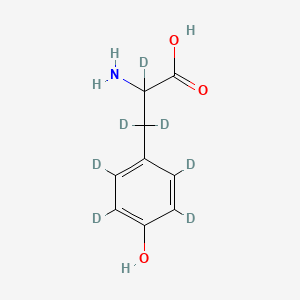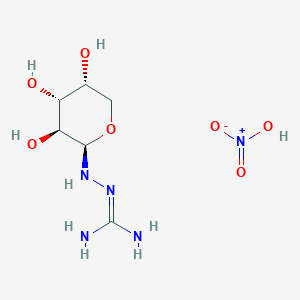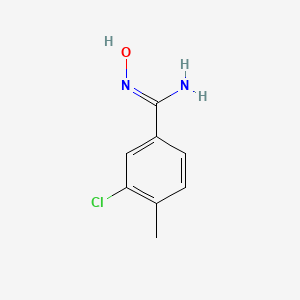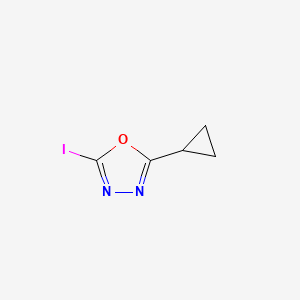
2-シクロプロピル-5-ヨード-1,3,4-オキサジアゾール
説明
2-Cyclopropyl-5-iodo-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C5H5IN2O and its molecular weight is 236.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
製薬業界: 抗がん剤
2-シクロプロピル-5-ヨード-1,3,4-オキサジアゾール誘導体は、抗がん剤としての可能性について研究されています。1,3,4-オキサジアゾールの構造は、癌の増殖と増殖に関連する特定の生物学的標的を阻害することを可能にします。 例えば、これらの化合物は、癌細胞の複製において重要な、テロメラーゼ活性、ヒストン脱アセチル化酵素(HDAC)、チミジル酸シンターゼ、およびチミジンリン酸ホスホリラーゼ酵素を阻害することができます .
材料科学: OLED
材料科学の分野では、2-シクロプロピル-5-ヨード-1,3,4-オキサジアゾールを含む1,3,4-オキサジアゾール誘導体が、有機発光ダイオード(OLED)の開発に使用されています。 これらの化合物は、ディスプレイおよび照明技術で使用されるOLEDの効率と安定性に貢献しています .
高エネルギー材料
2-シクロプロピル-5-ヨード-1,3,4-オキサジアゾールなどのオキサジアゾールは、良好な酸素バランスと正の生成熱により、高エネルギー材料として特定されています。 活性化時に高いエネルギー出力が必要なエネルギー材料の設計に使用されます .
腐食抑制
オキサジアゾール環系は、腐食抑制剤として使用するための特性を持っています。 これらの化合物は、金属上に保護層を形成し、環境要因による酸化や劣化を防ぎます .
光電子デバイス
1,3,4-オキサジアゾール誘導体は、光電子デバイスの開発において不可欠です。 これらの化合物の電子特性により、フォトダイオードや太陽電池などの光と電気を両方とも相互作用するコンポーネントに使用することができます .
ガス分離膜
これらの化合物は、高圧混合ガスの分離のための膜を作成するためにも使用されます。 オキサジアゾールの構造的特性により、工業用アプリケーションでのガスの分離に不可欠な選択的透過性が実現します .
エネルギー材料
オキサジアゾール誘導体のエネルギー特性により、推進剤や爆薬に使用することができます。 これらの化合物は、大量のエネルギーを急速に放出することができ、軍事および航空宇宙用途において価値があります .
金属イオンセンサー
1,3,4-オキサジアゾールの独特の構造により、金属イオンセンサーとして機能することができます。 このアプリケーションは、金属イオンの検出が重要な環境モニタリングや産業プロセスで特に役立ちます .
作用機序
Target of Action
1,3,4-oxadiazoles are known to interact with a variety of biological targets. They have been found to exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties . The specific target would depend on the particular derivative and its functional groups.
Mode of Action
Some mechanisms may involve the inhibition of growth factors, enzymes, and kinases .
Biochemical Pathways
1,3,4-oxadiazoles can affect a variety of biochemical pathways. For example, some derivatives have been found to inhibit key enzymes in bacterial cell wall synthesis, leading to antibacterial activity . Others may interfere with signal transduction pathways in cancer cells, leading to antineoplastic effects .
Result of Action
The molecular and cellular effects of 1,3,4-oxadiazoles can vary widely depending on the specific compound and its functional groups. Some derivatives may lead to cell death in bacteria or cancer cells, while others may modulate immune response or reduce inflammation .
生化学分析
Biochemical Properties
2-Cyclopropyl-5-iodo-1,3,4-oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, oxadiazole derivatives, including 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole, have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which may contribute to its anticancer effects by inhibiting cancer cell proliferation .
Cellular Effects
The effects of 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole can induce apoptosis by activating pro-apoptotic signaling pathways and downregulating anti-apoptotic genes . Furthermore, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability .
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole exerts its effects through various mechanisms. It can bind to biomolecules, such as DNA and proteins, forming stable complexes that interfere with their normal function . This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
The effects of 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . Its stability and efficacy may decrease over time, necessitating careful handling and storage .
Dosage Effects in Animal Models
In animal models, the effects of 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as reducing tumor growth and bacterial infections . At higher doses, it may cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity . These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
2-Cyclopropyl-5-iodo-1,3,4-oxadiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via urine or bile . The metabolic flux and levels of specific metabolites can be influenced by the presence of 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cell, 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole can bind to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of this compound within tissues can vary, with higher concentrations observed in target tissues, such as tumors or infected sites .
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis . The precise subcellular localization of this compound can determine its efficacy and specificity in targeting cellular processes .
特性
IUPAC Name |
2-cyclopropyl-5-iodo-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAXXZKFLLLKGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


